molecular formula C8H12ClNO3 B2586925 Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride CAS No. 35842-91-2

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride

Cat. No.: B2586925
CAS No.: 35842-91-2
M. Wt: 205.64
InChI Key: QBUOAVOMWHBLDF-UHFFFAOYSA-N
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Description

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride typically involves the reaction of 4-(aminomethyl)-5-methylfuran-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The aminomethyl group can be reduced to form the corresponding amine.

    Substitution: The methyl ester group can be substituted with other functional groups, such as amides or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted esters, amides, or alcohols.

Scientific Research Applications

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe for investigating biological pathways.

    Industry: The compound can be used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The furan ring can also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)benzoate hydrochloride: This compound has a similar structure but contains a benzene ring instead of a furan ring.

    Methyl 4-(aminomethyl)-5-methylthiophene-2-carboxylate hydrochloride: This compound contains a thiophene ring instead of a furan ring.

Uniqueness

Methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate hydrochloride is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for various applications.

Properties

IUPAC Name

methyl 4-(aminomethyl)-5-methylfuran-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3.ClH/c1-5-6(4-9)3-7(12-5)8(10)11-2;/h3H,4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBUOAVOMWHBLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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